

# Crystal Structure Analysis of 1,3-Dibenzoylbenzene: A Technical Guide

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## Compound of Interest

Compound Name: 1,3-Dibenzoylbenzene

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This technical guide provides an in-depth analysis of the crystal structure of **1,3-Dibenzoylbenzene**. The document outlines the experimental protocols for its synthesis and crystallization, presents detailed crystallographic data, and illustrates the experimental workflow and molecular structure through diagrams.

## Introduction

**1,3-Dibenzoylbenzene**, also known as m-dibenzoylbenzene, is an aromatic ketone that serves as a valuable building block in organic synthesis. Understanding its three-dimensional structure is crucial for predicting its chemical reactivity, physical properties, and potential applications in materials science and drug design. This guide summarizes the key findings from the crystallographic analysis of **1,3-Dibenzoylbenzene**.

## Experimental Protocols

The synthesis and crystal growth of **1,3-Dibenzoylbenzene** were achieved through established chemical methodologies, followed by characterization using single-crystal X-ray diffraction.

## Synthesis of 1,3-Dibenzoylbenzene

A plausible and widely used method for the synthesis of **1,3-Dibenzoylbenzene** is the Friedel-Crafts acylation of benzene with isophthaloyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride ( $\text{AlCl}_3$ ).

Reaction Scheme:

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, a suspension of anhydrous aluminum chloride in an excess of dry benzene is prepared under an inert atmosphere (e.g., nitrogen or argon).
- Isophthaloyl chloride, dissolved in a minimal amount of dry benzene, is added dropwise to the stirred suspension at a controlled temperature, typically between 0 and 5 °C.
- After the addition is complete, the reaction mixture is gradually warmed to room temperature and then heated to reflux for several hours to ensure the completion of the reaction.
- The reaction is quenched by carefully pouring the mixture over crushed ice and hydrochloric acid to decompose the aluminum chloride complex.
- The organic layer is separated, washed with a dilute solution of sodium bicarbonate and then with brine, and finally dried over an anhydrous drying agent (e.g., magnesium sulfate).
- The solvent is removed under reduced pressure to yield the crude product.

## Crystallization

Single crystals of **1,3-Dibenzoylbenzene** suitable for X-ray diffraction analysis can be obtained by recrystallization from an appropriate solvent.

Procedure:

- The crude **1,3-Dibenzoylbenzene** is dissolved in a minimum amount of a hot solvent, such as ethanol or a mixture of ethanol and water.
- The hot solution is filtered to remove any insoluble impurities.
- The filtrate is allowed to cool slowly to room temperature, promoting the formation of well-defined crystals.

- For further crystal growth, the solution can be stored at a lower temperature (e.g., 4 °C) for an extended period.
- The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

## X-ray Diffraction Analysis

The determination of the crystal structure was performed using single-crystal X-ray diffraction.

Data Collection and Structure Refinement:

A suitable single crystal was mounted on a goniometer. X-ray diffraction data were collected at a controlled temperature using a diffractometer equipped with a monochromatic X-ray source. The collected data were processed, and the crystal structure was solved and refined using specialized crystallographic software.

## Crystallographic Data

The crystal structure of **1,3-Dibenzoylbenzene** has been determined to be orthorhombic with the space group **Pbca**.<sup>[1]</sup> The detailed crystallographic data are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for **1,3-Dibenzoylbenzene**

Parameter	Value
Empirical Formula	C <sub>20</sub> H <sub>14</sub> O <sub>2</sub>
Formula Weight	286.32
Temperature	293(2) K
Wavelength	0.71073 Å
Crystal System	Orthorhombic
Space Group	Pbca
Unit Cell Dimensions	$a = 15.939(3)$ Å
$b = 12.029(2)$ Å	
$c = 7.8910(16)$ Å	
$\alpha = 90^\circ$	
$\beta = 90^\circ$	
$\gamma = 90^\circ$	
Volume	1512.4(5) Å <sup>3</sup>
Z	4
Calculated Density	1.258 Mg/m <sup>3</sup>

Table 2: Selected Bond Lengths (Å)

Atom 1	Atom 2	Length
O1	C7	1.221(2)
C1	C2	1.381(3)
C1	C6	1.385(3)
C1	C7	1.500(3)
...	...	...

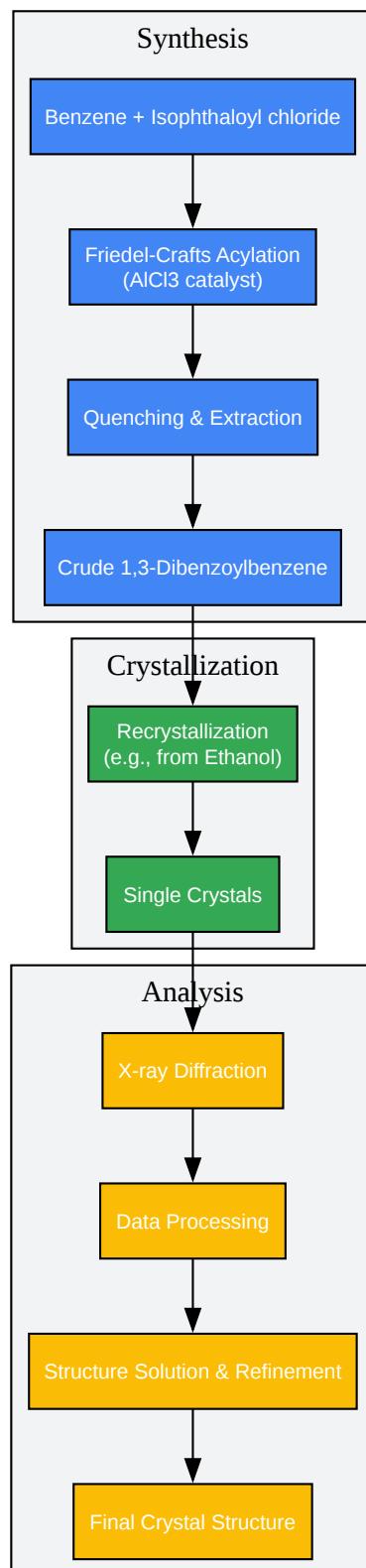
Table 3: Selected Bond Angles (°)

Atom 1	Atom 2	Atom 3	Angle
C2	C1	C6	118.9(2)
C2	C1	C7	119.5(2)
C6	C1	C7	121.6(2)
...	...	...	...

(Note: The complete list of bond lengths, bond angles, and atomic coordinates can be obtained from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 845469.)

## Visualizations

The following diagrams illustrate the experimental workflow for the crystal structure analysis and the molecular structure of **1,3-Dibenzoylbenzene**.

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**Figure 1:** Experimental workflow for the synthesis and crystal structure analysis of **1,3-Dibenzoylbenzene**.

**Figure 2:** Molecular structure of **1,3-Dibenzoylbenzene** with atom numbering.

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## References

- 1. 1,3-Dibenzoylbenzene (98%) - Amerigo Scientific [amerigoscientific.com]
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